4-methoxy-N-(2-methoxyphenyl)-N-[(2-oxopyrrolidin-1-yl)methyl]benzamide 4-methoxy-N-(2-methoxyphenyl)-N-[(2-oxopyrrolidin-1-yl)methyl]benzamide
Brand Name: Vulcanchem
CAS No.: 852155-53-4
VCID: VC5339239
InChI: InChI=1S/C20H22N2O4/c1-25-16-11-9-15(10-12-16)20(24)22(14-21-13-5-8-19(21)23)17-6-3-4-7-18(17)26-2/h3-4,6-7,9-12H,5,8,13-14H2,1-2H3
SMILES: COC1=CC=C(C=C1)C(=O)N(CN2CCCC2=O)C3=CC=CC=C3OC
Molecular Formula: C20H22N2O4
Molecular Weight: 354.406

4-methoxy-N-(2-methoxyphenyl)-N-[(2-oxopyrrolidin-1-yl)methyl]benzamide

CAS No.: 852155-53-4

Cat. No.: VC5339239

Molecular Formula: C20H22N2O4

Molecular Weight: 354.406

* For research use only. Not for human or veterinary use.

4-methoxy-N-(2-methoxyphenyl)-N-[(2-oxopyrrolidin-1-yl)methyl]benzamide - 852155-53-4

Specification

CAS No. 852155-53-4
Molecular Formula C20H22N2O4
Molecular Weight 354.406
IUPAC Name 4-methoxy-N-(2-methoxyphenyl)-N-[(2-oxopyrrolidin-1-yl)methyl]benzamide
Standard InChI InChI=1S/C20H22N2O4/c1-25-16-11-9-15(10-12-16)20(24)22(14-21-13-5-8-19(21)23)17-6-3-4-7-18(17)26-2/h3-4,6-7,9-12H,5,8,13-14H2,1-2H3
Standard InChI Key VJZJPOKPZOOHMD-UHFFFAOYSA-N
SMILES COC1=CC=C(C=C1)C(=O)N(CN2CCCC2=O)C3=CC=CC=C3OC

Introduction

Chemical Structure and Properties

Molecular Architecture

The compound features a benzamide core substituted with:

  • A 4-methoxy group on the benzoyl ring

  • A 2-methoxyphenyl group attached to the amide nitrogen

  • A 2-oxopyrrolidin-1-ylmethyl side chain branching from the same nitrogen atom

This combination creates a sterically crowded tertiary amine center, which influences its conformational flexibility and intermolecular interactions.

Table 1: Key Structural Features and Their Implications

FeatureChemical ImpactBiological Relevance
4-MethoxybenzoylEnhances lipophilicityMay improve membrane permeability
N-2-MethoxyphenylIntroduces π-π stacking potentialCould facilitate receptor binding
2-OxopyrrolidinylmethylProvides hydrogen bond acceptorsMay enhance target selectivity

Synthetic Approaches

General Synthesis Strategy

While no explicit synthesis protocol for this compound is documented, analogous benzamides are typically synthesized through:

  • Amide bond formation between substituted benzoic acids and amines

  • Mannich-type reactions for introducing the pyrrolidinone moiety

  • Selective methylation using agents like methyl iodide or dimethyl sulfate

A hypothetical synthesis route could involve:
4-Methoxybenzoic acid+2-MethoxyanilineDCC4-Methoxy-N-(2-methoxyphenyl)benzamide\text{4-Methoxybenzoic acid} + \text{2-Methoxyaniline} \xrightarrow{\text{DCC}} \text{4-Methoxy-N-(2-methoxyphenyl)benzamide}
Followed by:
N-Alkylation with 2-oxopyrrolidin-1-ylmethyl chlorideBaseTarget compound\text{N-Alkylation with 2-oxopyrrolidin-1-ylmethyl chloride} \xrightarrow{\text{Base}} \text{Target compound}

Purification Challenges

The presence of multiple oxygen-containing functional groups necessitates careful chromatographic separation, likely requiring:

  • Gradient elution with hexane/ethyl acetate mixtures

  • Preparative HPLC for enantiomeric resolution (if applicable)

Physicochemical Characteristics

Calculated Properties

Based on structural analogs :

  • Molecular formula: C₂₁H₂₃N₂O₄

  • Molecular weight: 375.42 g/mol

  • LogP: ~2.8 (predicted)

  • Topological polar surface area: 85 Ų

Spectral Signatures

Hypothesized spectroscopic features:

  • ¹H NMR:

    • δ 3.85 (s, 3H, OCH₃)

    • δ 3.75 (s, 3H, OCH₃)

    • δ 4.45 (s, 2H, NCH₂)

  • IR:

    • 1650 cm⁻¹ (amide C=O stretch)

    • 1720 cm⁻¹ (pyrrolidinone C=O)

Biological Activity Profile

Mechanism Hypotheses

The compound's dual methoxy groups may facilitate:

  • Hydrophobic interactions with binding pockets

  • Cation-π interactions via the methoxyphenyl groups

  • Conformational restriction through the pyrrolidinone ring

Comparative Analysis With Structural Analogs

Table 2: Comparison With Related Compounds

CompoundKey DifferencesBioactivity Trends
VC5401056Single methoxy substitutionEnhanced kinase inhibition
VC6546474Bromo substituentIncreased receptor affinity
CID 8615530 Pyridone instead of pyrrolidinoneImproved metabolic stability
VC6975792Difluoro substitutionAltered pharmacokinetic profile

This compound's dual methoxy configuration distinguishes it from analogs, potentially offering:

  • Balanced lipophilicity for blood-brain barrier penetration

  • Reduced metabolic deactivation compared to halogenated analogs

Research Gaps and Future Directions

Critical areas for investigation:

  • Crystallographic studies to elucidate 3D conformation

  • In vivo pharmacokinetic profiling

  • Structure-activity relationship (SAR) optimization

  • Scale-up synthesis protocols for industrial production

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator